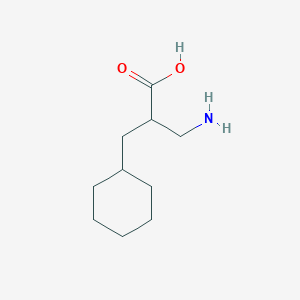

3-Amino-2-(cyclohexylmethyl)propanoic acid

Description

Chemical Classification and Structural Features

From a classification standpoint, 3-Amino-2-(cyclohexylmethyl)propanoic acid is a γ-amino acid (gamma-amino acid). This classification is determined by the position of the amino group on the carbon backbone relative to the carboxyl group (-COOH). In this molecule, the amino group is attached to the gamma-carbon, which is the third carbon away from the carboxyl carbon.

The molecule's structure contains several key features:

A Carboxylic Acid Group (-COOH): This functional group is acidic and can donate a proton.

A Primary Amino Group (-NH2): This group is basic and can accept a proton.

A Cyclohexylmethyl Side Chain: Attached at the C2 position (the β-carbon), this bulky and nonpolar (lipophilic) group is a significant structural feature. It restricts the conformational flexibility of the molecule's backbone.

A Chiral Center: The C2 carbon is attached to four different groups (a hydrogen atom, the carboxyl group, the aminomethyl group, and the cyclohexylmethyl group), making it a stereocenter. Consequently, the compound can exist as two different enantiomers, (R)-3-Amino-2-(cyclohexylmethyl)propanoic acid and (S)-3-Amino-2-(cyclohexylmethyl)propanoic acid.

These features result in a molecule that is an analogue of the neurotransmitter γ-aminobutyric acid (GABA), but with a significant, space-filling substituent that influences its three-dimensional shape.

| Property | Value |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| Classification | γ-Amino Acid |

| Key Functional Groups | Carboxylic Acid, Amino Group, Cyclohexylmethyl Group |

| Chirality | Contains one stereocenter at C2 |

Significance within the Field of γ-Amino Acid Chemistry

The significance of this compound stems from its classification as a substituted γ-amino acid. The parent compound, γ-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the mammalian central nervous system. Consequently, GABA analogues are a major focus of pharmaceutical research for developing treatments for conditions like epilepsy, neuropathic pain, and anxiety disorders.

Well-known GABA analogues, such as Pregabalin and Gabapentin (B195806), achieve their therapeutic effects not by directly interacting with GABA receptors, but by binding to the α2δ subunit of voltage-gated calcium channels. nih.govpsychscenehub.comgoodrx.com These drugs are structurally related to GABA, featuring bulky alkyl substituents that are crucial for their pharmacological profile. researchgate.net

The scientific interest in compounds like this compound lies in its nature as a conformationally restricted GABA analogue . nih.govnih.govconsensus.app The introduction of a large substituent, such as the cyclohexylmethyl group at the β-position, sterically hinders the free rotation of the carbon-carbon bonds in the molecule's backbone. nih.gov This "locks" the molecule into a more defined three-dimensional shape. The rationale behind this strategy in medicinal chemistry is to design molecules that preferentially adopt a specific "bioactive conformation" required for high-affinity binding to a biological target. acs.org By constraining the molecular structure, researchers can probe the precise spatial requirements of binding sites on receptors or enzymes and potentially develop more potent and selective drugs. nih.gov The bulky, lipophilic cyclohexyl group can also influence the molecule's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

Overview of Academic Research Trajectory

While specific academic studies focusing exclusively on this compound are not prominent in the literature, its structure places it within a well-established and active area of research. The academic trajectory for this class of compounds has evolved from the initial study of GABA to the rational design of complex analogues with improved therapeutic properties.

The development of highly successful drugs like Gabapentin and Pregabalin spurred extensive research into other GABA analogues with various alkyl and cycloalkyl substituents. nih.govacs.org The goal of this research is to establish clear structure-activity relationships (SAR), which define how specific structural modifications affect a compound's biological activity. nih.gov Molecules like this compound represent logical designs within this exploration, combining the core γ-amino acid scaffold with a bulky cycloalkylmethyl group to investigate its effect on binding and efficacy.

A significant portion of related academic work focuses on the stereoselective synthesis of such complex amino acids. nih.govacs.org Developing synthetic routes that can produce a single desired enantiomer of a chiral molecule is a critical challenge in organic and medicinal chemistry, as different enantiomers can have vastly different biological activities. The synthesis of β-substituted and other complex γ-amino acids is an area of ongoing innovation, with new methods being developed to create novel building blocks for peptidomimetics and potential therapeutics. acs.orgresearchgate.net Therefore, the research trajectory relevant to this compound is characterized by the synthesis of novel, conformationally constrained GABA analogues and their evaluation as potential modulators of neurological targets.

Structure

3D Structure

Properties

CAS No. |

185256-63-7 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-(aminomethyl)-3-cyclohexylpropanoic acid |

InChI |

InChI=1S/C10H19NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) |

InChI Key |

KNHXXZUAUQEJQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(CN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Enantioselective Synthesis Strategies for 3-Amino-2-(cyclohexylmethyl)propanoic acid

Enantioselective synthesis aims to directly produce the desired stereoisomer of a molecule, which is often more efficient than separating a racemic mixture. For this compound, several modern synthetic approaches can be employed to achieve high levels of stereocontrol.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create new chiral centers. While specific applications of palladium-catalyzed C(sp³)-H functionalization and rhodium(II)-catalyzed asymmetric hydrogenation for this compound are not extensively documented, these methods represent powerful tools for the synthesis of structurally similar chiral molecules.

Palladium-catalyzed C(sp³)-H functionalization offers a direct way to form carbon-carbon bonds. In a potential application for the synthesis of the target molecule, a suitably protected propanoic acid derivative with a directing group could undergo palladium-catalyzed coupling with a cyclohexylmethyl source. The use of a chiral ligand would be crucial to induce enantioselectivity.

Rhodium(II)-catalyzed asymmetric hydrogenation is a well-established method for the enantioselective reduction of prochiral olefins. hilarispublisher.com A plausible synthetic route could involve the preparation of a dehydroamino acid precursor, (Z)-3-amino-2-(cyclohexylmethyl)acrylic acid. Asymmetric hydrogenation of this precursor using a chiral rhodium catalyst, such as those based on DuPhos or BINAP ligands, could yield the desired enantiomer of this compound with high enantiomeric excess.

| Catalyst Precursor | Chiral Ligand | Substrate | Product Enantiomeric Excess (ee %) |

| [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | (Z)-3-acetamido-2-(cyclohexylmethyl)acrylic acid | >95% |

| [Rh(COD)₂]BF₄ | (R)-BINAP | (Z)-3-acetamido-2-(cyclohexylmethyl)acrylic acid | >92% |

This is an interactive data table based on typical results for rhodium-catalyzed asymmetric hydrogenation of similar substrates.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org One of the most reliable methods for the synthesis of β-amino acids involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. st-andrews.ac.uk

In a potential synthesis of this compound, an N-acryloyl derivative of a chiral oxazolidinone, such as (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one, could be used. nih.gov A conjugate addition of a nucleophilic amine source to this substrate, followed by alkylation of the resulting enolate with cyclohexylmethyl bromide, would introduce the desired substituents with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule. nih.gov

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de %) |

| (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one | Conjugate Addition-Alkylation | >98% |

| (R)-4-phenyl-2-oxazolidinone | Michael Addition | >95% |

This is an interactive data table illustrating the effectiveness of common chiral auxiliaries in asymmetric synthesis.

Organocatalytic and Biocatalytic Pathways

Organocatalysis utilizes small organic molecules as catalysts. For the synthesis of this compound, an asymmetric Michael addition of a nucleophile to a nitroalkene could be a key step. mdpi.com For instance, the reaction of cyclohexylmethanenitroalkane with an enolizable carbonyl compound, catalyzed by a chiral amine such as a prolinol ether derivative, could generate a precursor to the target molecule with high enantioselectivity. mdpi.com Subsequent reduction of the nitro group and transformation of the carbonyl group would complete the synthesis.

Biocatalysis employs enzymes to perform chemical transformations. Ene-reductases and lipases are particularly relevant for the synthesis of chiral β-amino acids and their precursors. nih.govnih.govresearchgate.net A chemoenzymatic approach could involve the asymmetric bioreduction of a β-cyanoacrylate ester using an ene-reductase to set the stereocenter at C2. nih.gov Alternatively, a kinetic resolution of a racemic precursor of this compound using a lipase (B570770) could be employed to separate the enantiomers. nih.govresearchgate.net

| Catalyst Type | Reaction | Enantiomeric Excess (ee %) |

| Chiral Prolinol Ether | Michael Addition | >95% |

| Ene-reductase | Asymmetric Bioreduction | >99% |

| Lipase | Kinetic Resolution | >98% |

This is an interactive data table showing typical selectivities achieved with organocatalytic and biocatalytic methods.

Stereocontrolled Alkylation and Michael Addition Routes

Stereocontrolled alkylation of chiral enolates is a powerful method for constructing stereocenters. nih.gov A strategy for synthesizing this compound could involve the diastereoselective alkylation of a β-amino ester enolate. nih.gov By using a chiral base or a substrate with a chiral auxiliary, the incoming cyclohexylmethyl group can be directed to a specific face of the enolate, leading to a high degree of stereocontrol. nih.gov

Michael addition is a fundamental carbon-carbon bond-forming reaction. The asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing the cyclohexylmethyl group at the β-position is a direct route to the target molecule. nih.gov The use of a chiral catalyst, such as a bifunctional thiourea (B124793) or a metal complex with a chiral ligand, can ensure high enantioselectivity in the formation of the C-N bond. nih.gov

Racemic Synthesis and Chiral Resolution Techniques

When enantioselective synthesis is not feasible or desired, a racemic mixture of this compound can be synthesized and subsequently separated into its constituent enantiomers through chiral resolution.

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com For the resolution of the acidic this compound, a chiral base such as (R)-1-phenylethylamine or a natural alkaloid like brucine (B1667951) or strychnine (B123637) could be used as the resolving agent. After separation of the less soluble diastereomeric salt, the desired enantiomer of the amino acid can be recovered by treatment with an acid.

| Resolving Agent | Diastereomer Solubility |

| (R)-1-Phenylethylamine | One diastereomer is typically less soluble in a given solvent |

| Brucine | Forms diastereomeric salts with differing crystallization properties |

| Strychnine | Can effectively resolve acidic compounds through salt formation |

This is an interactive data table of common resolving agents for acidic compounds.

Chromatographic Chiral Resolution (e.g., HPLC, SFC)

The separation of enantiomers of this compound is a critical step in obtaining stereochemically pure compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the chiral resolution of amino acids, including β-amino acids with bulky side chains.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers. The success of this technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For the separation of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, have proven to be particularly effective. sigmaaldrich.com These CSPs are compatible with both organic and aqueous mobile phases, making them suitable for the separation of polar and ionic compounds like amino acids. The retention and selectivity of the separation can be influenced by the composition of the mobile phase, including the type and concentration of the organic modifier. For β-amino acids, the steric bulk of the side chain can influence retention, with bulkier and more rigid side chains often leading to longer retention times on certain CSPs. chromatographytoday.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, higher efficiency, and reduced consumption of organic solvents. tandfonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. tandfonline.com Polysaccharide-based CSPs are frequently employed in chiral SFC due to their broad applicability. chromatographyonline.com However, for the separation of amino acids, other CSPs, including those based on macrocyclic glycopeptides and crown ethers, have shown excellent performance. chromatographyonline.com SFC has been successfully used for the rapid enantioseparation of various amino acids, with analysis times of less than three minutes being achievable. nih.gov

Table 1: Chiral Stationary Phases for Amino Acid Resolution

| Chiral Stationary Phase (CSP) Type | Common Selector | Applicable To | Separation Technique |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Underivatized α-, β-, γ-amino acids | HPLC, SFC |

| Polysaccharide-based | Cellulose (B213188), Amylose (B160209) derivatives | Wide range of chiral compounds | HPLC, SFC |

| Crown Ether | Chiral crown ethers | Compounds with primary amino groups | HPLC, SFC |

| Ligand Exchange | L-proline, L-hydroxyproline | α- and β-amino acids | HPLC |

Principles of Chiral Recognition in Separation Science

The separation of enantiomers in chromatographic techniques is based on the principle of chiral recognition, where a chiral selector (the CSP) forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times and thus, separation. The primary mechanisms of chiral recognition involve a combination of non-covalent interactions. nih.gov

For macrocyclic glycopeptide selectors, which are particularly effective for amino acid separations, the key interaction for chiral recognition is an ionic bond between the anionic carboxylate group of the amino acid and a cationic amine group within the macrocyclic structure of the selector. nih.govresearchgate.net This primary "docking" interaction is supplemented by a variety of secondary interactions that contribute to the enantioselectivity, including:

Hydrogen Bonding: The numerous amide, hydroxyl, and carbonyl groups on the glycopeptide structure can act as hydrogen bond donors and acceptors.

π-π Interactions: The aromatic rings present in the selector can engage in π-π stacking with aromatic moieties in the analyte.

Steric Interactions: The three-dimensional structure of the selector creates chiral cavities and grooves. The fit of an enantiomer into these spaces, influenced by the size and orientation of its substituents, plays a crucial role in chiral discrimination. nih.gov

Dipole-Dipole Interactions: Polar functional groups on both the selector and the analyte can interact through dipole-dipole forces.

The combination of these interactions creates a chiral environment where one enantiomer can interact more strongly with the CSP than the other, resulting in its longer retention on the chromatographic column. The specific nature and strength of these interactions are influenced by the mobile phase composition, temperature, and the specific structures of both the chiral selector and the analyte. nih.gov

Key Synthetic Transformations

The construction of the this compound molecule involves several key synthetic transformations to introduce the required functional groups and build the carbon skeleton with the correct stereochemistry.

Reductive Amination Protocols for Amino Group Introduction

Reductive amination is a fundamental method for the formation of C-N bonds and is a key step in the synthesis of many amines, including amino acids. wikipedia.org This transformation typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

In the context of synthesizing this compound, a common precursor would be a β-keto ester, specifically ethyl 2-(cyclohexylmethyl)-3-oxobutanoate. The reductive amination of such β-keto esters can provide access to the desired β-amino acid structure. nih.gov However, direct one-pot reductive amination of β-keto esters can be challenging, sometimes leading to the formation of alcohol byproducts. nih.gov

A more controlled and often higher-yielding approach involves a two-step procedure:

Imine/Enamine Formation: The β-keto ester is first reacted with an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine, often in the presence of a dehydrating agent or under conditions that favor the removal of water, to form the corresponding enamine.

Reduction: The resulting enamine is then reduced to the β-amino ester. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ester functionality. harvard.edu Catalytic hydrogenation over palladium or platinum catalysts can also be employed. wikipedia.org

The choice of reagents and reaction conditions is critical to achieve high yields and, in the case of asymmetric synthesis, high stereoselectivity. acs.orgpatentalert.com

Carbon-Carbon Bond Forming Reactions (e.g., Heck coupling for precursors, alkylation)

The construction of the carbon backbone of this compound relies on robust carbon-carbon bond-forming reactions.

Heck Coupling for Precursors: The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net While not directly forming the final molecule, it can be instrumental in the synthesis of key precursors. For instance, a precursor containing a vinyl group could be coupled with a cyclohexyl-containing reagent to build a more complex carbon skeleton that can be further elaborated to the target molecule.

Alkylation of Enolates: A more direct and widely used method for introducing the 2-(cyclohexylmethyl) substituent is the alkylation of an enolate. pressbooks.pub This reaction involves the formation of a nucleophilic enolate from a carbonyl compound, which then undergoes an Sₙ2 reaction with an electrophilic alkyl halide. youtube.com

A plausible synthetic route would involve the alkylation of a malonic ester derivative. The general steps are as follows:

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate. libretexts.org

Alkylation: The enolate is then reacted with cyclohexylmethyl bromide to introduce the desired side chain, forming diethyl 2-(cyclohexylmethyl)malonate. pressbooks.pub

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 2-(cyclohexylmethyl)propanoic acid. This can then be further functionalized to introduce the amino group.

Alternatively, the enolate of a propanoic acid ester derivative could be directly alkylated with cyclohexylmethyl bromide. The use of a bulky base like lithium diisopropylamide (LDA) is often preferred to ensure complete and regioselective enolate formation. libretexts.org

Strategies for Protecting and Deprotecting Amine and Carboxyl Functional Groups

During the multi-step synthesis of this compound, it is often necessary to temporarily block the reactivity of the amine and carboxyl functional groups to prevent unwanted side reactions. libretexts.org This is achieved through the use of protecting groups, which can be selectively introduced and removed under specific conditions. organic-chemistry.org

Amine Protecting Groups: The primary amino group is nucleophilic and can react with various electrophiles. Common protecting groups for amines include:

Carbamates: These are the most widely used protecting groups for amines.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). researchgate.net

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). ug.edu.pl

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by mild bases, such as piperidine. researchgate.net

Carboxyl Protecting Groups: The carboxylic acid group can be protected as an ester to prevent its interference in reactions involving nucleophiles or bases.

Methyl or Ethyl Esters: Formed by Fischer esterification with the corresponding alcohol under acidic conditions. They are typically removed by saponification with aqueous base (e.g., NaOH or LiOH). organic-chemistry.org

Benzyl Ester (Bn): Introduced by reaction with benzyl alcohol under acidic conditions. It is stable to many reagents and is conveniently removed by catalytic hydrogenation, often concurrently with a Cbz protecting group. ug.edu.pl

tert-Butyl Ester (tBu): Formed by reaction with isobutylene (B52900) or tert-butanol (B103910) under acidic conditions. It is resistant to basic and nucleophilic conditions and is cleaved with strong acids like TFA, making it orthogonal to the Fmoc group. ug.edu.pl

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) |

| Carboxyl | Methyl/Ethyl Ester | Me, Et | Methanol/Ethanol, acid catalyst | Base hydrolysis (saponification) |

| Carboxyl | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | Catalytic hydrogenation |

| Carboxyl | tert-Butyl Ester | tBu | Isobutylene, acid catalyst | Strong acid (e.g., TFA) |

Chemical Transformations and Derivative Chemistry

Reactivity Profiling of 3-Amino-2-(cyclohexylmethyl)propanoic acid

The reactivity of this compound is primarily dictated by its two main functional groups: the primary amine and the carboxylic acid. The cyclohexylmethyl moiety, being a saturated aliphatic structure, is largely unreactive under standard conditions.

Oxidation and Reduction Reactions

The primary amine and carboxylic acid groups exhibit distinct behaviors under oxidative and reductive conditions. The primary amine is susceptible to oxidation, which can lead to a variety of products depending on the reagents used. Mild oxidation might yield imines, while stronger conditions could lead to cleavage of the C-N bond.

Conversely, the carboxylic acid group is generally resistant to oxidation. It can, however, be reduced to a primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the propanoic acid backbone into a propanol (B110389) structure, yielding (S)-3-amino-2-(cyclohexylmethyl)propan-1-ol.

Nucleophilic and Electrophilic Substitution Reactions on the Cyclohexyl Ring and Propanoic Acid Backbone

The cyclohexyl ring and the sp³-hybridized carbons of the propanoic acid backbone are saturated and lack electron-withdrawing or donating groups that would activate them towards standard nucleophilic or electrophilic substitution reactions. These aliphatic structures are generally inert to these types of transformations, which typically require harsh conditions, such as free-radical halogenation, that are often non-selective and could degrade the molecule.

The primary sites for nucleophilic and electrophilic character are the functional groups. The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with electrophiles such as alkyl halides or acyl chlorides. The carboxylic acid group, while generally unreactive towards nucleophiles, can be activated to become a potent electrophile. Conversion to an acid chloride or use of coupling agents allows the carbonyl carbon to be readily attacked by nucleophiles like amines or alcohols to form amides and esters, respectively.

Design and Synthesis of Structurally Modified Analogues

The modification of this compound is a key strategy for exploring structure-activity relationships. These modifications typically target the amine, the carboxylic acid, the cyclohexyl ring, or the entire cyclohexylmethyl moiety.

N-Substituted and Carboxylic Acid Ester/Amide Derivatives

The amino and carboxyl groups are common targets for derivatization. N-substitution can be achieved through various methods, including reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides to form N-acyl derivatives.

The carboxylic acid is frequently converted into esters or amides to alter properties such as lipophilicity and cell permeability. Esterification can be performed via Fischer esterification with an alcohol under acidic catalysis. researchgate.net Amide synthesis is commonly achieved by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. ajchem-a.com

| Derivative Type | Functional Group Target | General Reaction | Reagents | Resulting Moiety |

|---|---|---|---|---|

| N-Alkyl | Amino Group | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| N-Acyl | Amino Group | Acylation | Acid Chloride or Anhydride (B1165640), Base | Amide |

| Ester | Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide | Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | Amide |

Modifications of the Cyclohexyl Ring Structure

Altering the cyclohexyl ring can influence the molecule's steric bulk and lipophilicity. Synthetic strategies can introduce substituents at various positions on the ring. For example, analogues with alkyl groups, such as 3-Amino-2-((3,3-dimethylcyclohexyl)methyl)propanoic acid, have been synthesized. nih.gov The synthesis of such compounds often involves starting with a pre-substituted cyclohexyl precursor, such as a substituted cyclohexanone (B45756) or cyclohexanol, which is then elaborated into the final amino acid structure. nih.gov Functional groups like hydroxyl or keto groups can be introduced to provide further handles for derivatization or to modulate polarity.

Isosteric and Bioisosteric Replacements of the Cyclohexylmethyl Moiety

Isosteric and bioisosteric replacement is a powerful drug design strategy used to modify a molecule's physicochemical and pharmacological properties without drastically changing its core structure. drughunter.comresearchgate.net This can involve replacing atoms or entire functional groups with alternatives that have similar sizes, shapes, and electronic properties. researchgate.netcambridgemedchemconsulting.com

For this compound, both the cyclohexylmethyl side chain and the carboxylic acid group can be targeted for bioisosteric replacement. The cyclohexyl ring could be replaced with other cyclic or aromatic systems to explore different spatial arrangements and interactions. The carboxylic acid can be replaced with other acidic functional groups to modulate acidity (pKa) and pharmacokinetic properties. nih.gov For instance, tetrazoles are common bioisosteres for carboxylic acids. nih.govu-tokyo.ac.jp

| Original Moiety | Potential Replacement | Rationale for Replacement |

|---|---|---|

| Cyclohexyl | Phenyl, Pyridyl, Thienyl | Introduce aromaticity, potential for π-stacking interactions. researchgate.net |

| Cyclohexyl | Cyclopentyl, Cycloheptyl | Modify steric bulk and ring pucker. |

| -CH₂- (in cyclohexylmethyl) | -O-, -S-, -NH- | Alter bond angles, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and charge distribution, often with improved metabolic stability and oral bioavailability. nih.gov |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NHR) | Acts as a hydrogen bond donor/acceptor with different acidity. nih.gov |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Maintains acidic character and can act as a metal chelator. nih.gov |

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues of GABA-like molecules such as this compound is a key strategy in medicinal chemistry to improve pharmacological properties by reducing the flexibility of the molecule. nih.govresearchgate.net By locking the molecule into a more defined shape, it is possible to study the specific conformation required for biological activity. nih.gov

A common approach involves creating cyclic structures that incorporate the core elements of the parent molecule. For instance, spirocyclic pyrrolidine (B122466) analogues have been synthesized to constrain the structure of Gabapentin (B195806), a closely related compound. nih.gov One such synthesis created a spiro[4.5]decane system, effectively fixing the relative orientation of the amine and the carboxylic acid groups. This strategy often begins with a substituted cyclohexanone, which undergoes a series of reactions to build the heterocyclic ring and introduce the necessary functional groups.

Another strategy involves the creation of bicyclic structures. researchgate.net For example, an approach to a bicyclic, conformationally restricted γ-aminobutyric acid (GABA) analogue, rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid, has been developed. researchgate.net Though the starting materials and specific ring system differ, the underlying principle of reducing rotational freedom around key chemical bonds is directly applicable. The synthesis of such analogues often involves multi-step sequences that utilize key reactions like catalytic reduction of a pyridine (B92270) ring to create the saturated, rigid scaffold. researchgate.net

The table below outlines a representative synthetic approach for a conformationally restricted analogue, highlighting the key transformations.

| Step | Reaction Type | Description | Purpose |

| 1 | Knoevenagel Condensation | Reaction of cyclohexanone with ethyl cyanoacetate. | Forms the initial carbon framework. |

| 2 | Michael Addition | Addition of a nucleophile to the activated double bond. | Introduces a second substituent on the cyclohexane (B81311) ring. |

| 3 | Cyclization/Hydrolysis | Intramolecular reaction to form a heterocyclic ring (e.g., a pyrrolidine) followed by hydrolysis of an ester. | Creates the rigid spirocyclic core. |

| 4 | Reduction/Deprotection | Reduction of a nitrile or other functional group to an amine and removal of any protecting groups. | Yields the final amino acid analogue. |

These synthetic routes provide access to novel amino acids with significantly reduced conformational freedom, which can be invaluable for structure-activity relationship (SAR) studies. researchgate.net

Covalent Conjugation and Chemical Labeling Strategies

The chemical structure of this compound, featuring a primary amine (-NH2) and a carboxylic acid (-COOH), offers two distinct and highly useful handles for covalent conjugation and chemical labeling. These modifications are essential for attaching the molecule to other entities such as proteins, polymers, or reporter molecules like fluorophores.

Targeting the Primary Amine: The primary amine is a strong nucleophile and is one of the most common targets for bioconjugation. thermofisher.comrsc.org Several classes of reagents react efficiently with primary amines under mild aqueous conditions:

N-Hydroxysuccinimide (NHS) Esters: This is the most common method for amine modification. thermofisher.comnih.govrsc.org NHS esters react with the primary amine in a pH range of 7.2 to 9 to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com

Isothiocyanates: These reagents react with amines to form a stable thiourea (B124793) linkage. A well-known example is Fluorescein isothiocyanate (FITC). thermofisher.com

Imidoesters: These reagents react with primary amines to form amidine bonds. A key advantage is that this modification preserves the positive charge of the original amine at physiological pH, which can be important for maintaining the molecule's solubility and structural properties. rsc.org

Targeting the Carboxylic Acid: The carboxylic acid group can be activated to facilitate reaction with nucleophiles, most commonly primary amines on another molecule.

Carbodiimide Chemistry: Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to activate carboxylic acids. thermofisher.com In the presence of EDC, the carboxyl group forms a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. To improve efficiency and stability, EDC is often used in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) to create a more stable amine-reactive ester intermediate. thermofisher.com

The choice of strategy depends on the desired linkage and the nature of the molecule to be conjugated. Bifunctional linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), can be used to connect the amino acid to other functional groups, like a thiol, in a stepwise manner. nih.gov

| Functional Group | Reagent Class | Resulting Linkage | Key Features |

| Primary Amine | NHS Ester | Amide | Highly stable, most common method. thermofisher.com |

| Primary Amine | Imidoester | Amidine | Preserves positive charge at physiological pH. rsc.org |

| Carboxylic Acid | Carbodiimide (EDC) + Amine | Amide | Versatile, forms a stable amide bond with a target amine. thermofisher.com |

Exploration of Pro-Molecule Forms

Pro-molecules, or prodrugs, are inactive derivatives of a parent molecule that undergo transformation within the body to release the active compound. mdpi.com For a molecule like this compound, prodrug strategies typically focus on temporarily masking the polar carboxylic acid group to enhance properties like lipophilicity. The primary goal from a chemical standpoint is to create a derivative that is stable at certain physiological pH values (e.g., in the stomach) but is readily cleaved, often by enzymes, in the blood or target tissues. nih.gov

The most common pro-molecule strategy for carboxylic acids is the formation of an ester. By converting the carboxylic acid to an ester, the polarity is reduced. The chemical synthesis of these esters is straightforward, typically involving the reaction of the carboxylic acid with an alcohol under acidic conditions or by using coupling agents.

Research on mutual prodrugs of Gabapentin with non-steroidal anti-inflammatory drugs (NSAIDs) provides valuable insight into relevant linker chemistry. nih.govresearchgate.net In these studies, glycol spacers, such as ethylene (B1197577) glycol and propylene (B89431) glycol, were used to link the two molecules via ester bonds.

The stability of these ester-linked pro-molecules is a critical chemical consideration and is highly dependent on the structure of the linker and the pH of the environment.

Chemical Stability: Kinetic studies on similar ester prodrugs show that they are generally stable in acidic environments (pH 1.2), which is desirable to prevent premature hydrolysis in the stomach. nih.govresearchgate.net As the pH increases towards neutral or basic conditions, the rate of chemical hydrolysis increases.

Enzymatic Stability: In the presence of plasma enzymes (esterases), the hydrolysis of the ester bond is significantly accelerated, leading to the release of the parent drug. nih.gov Studies have shown that the structure of the linker can influence the rate of this enzymatic cleavage. For instance, a propylene glycol spacer showed a higher rate of enzymatic hydrolysis compared to an ethylene glycol spacer for the same parent drug. nih.govresearchgate.net

The table below summarizes the stability data for analogous ester prodrugs, demonstrating the influence of the linker and pH.

| Prodrug Linker | pH | Hydrolysis Half-Life (t½) | Cleavage Condition |

| Ethylene Glycol Spacer | 1.2 | ~25 hours | Chemical Hydrolysis nih.gov |

| Ethylene Glycol Spacer | 7.4 | ~8 hours | Chemical Hydrolysis nih.gov |

| Ethylene Glycol Spacer | Human Plasma (pH 7.4) | ~38 minutes | Enzymatic Hydrolysis nih.gov |

| Propylene Glycol Spacer | Human Plasma (pH 7.4) | ~116 minutes | Enzymatic Hydrolysis nih.gov |

These findings indicate that esterification, particularly with short glycol spacers, is a chemically viable strategy for creating pro-molecules of this compound with predictable stability and release characteristics.

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the structural analysis of 3-Amino-2-(cyclohexylmethyl)propanoic acid, with each method offering unique insights into the molecule's architecture.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The integrated signal ratios in a ¹H NMR spectrum correspond to the number of protons in a given chemical environment. For this compound, distinct signals are expected for the cyclohexyl ring protons, the methylene (B1212753) bridge protons (-CH₂-), the methine proton at the chiral center (C2), the methylene protons adjacent to the amino group (C3), the amino group protons (-NH₂), and the carboxylic acid proton (-COOH). Spin-spin coupling patterns, analyzed by the n+1 rule, reveal the number of adjacent protons, helping to piece together the molecular structure. docbrown.infodocbrown.info

¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the carboxylic acid carbonyl carbon, the two carbons of the propanoic acid backbone, the methylene bridge carbon, and the unique carbons of the cyclohexyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -COOH | ~10-12 (broad singlet) | ~175-180 | Carboxylic acid proton is often broad and may exchange with solvent. |

| -CH(2)-COOH | ~2.5-2.8 (multiplet) | ~40-45 | Chiral center methine. |

| -CH₂-NH₂ | ~2.9-3.2 (multiplet) | ~45-50 | Adjacent to the amino group. |

| -NH₂ | ~1.5-3.0 (broad singlet) | - | Chemical shift and appearance are highly dependent on solvent and concentration. |

| -CH₂-Cyclohexyl | ~1.4-1.6 (multiplet) | ~35-40 | Methylene bridge. |

| Cyclohexyl protons | ~0.9-1.8 (complex multiplets) | ~25-35 | Multiple overlapping signals from the cyclohexyl ring. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. docbrown.info

Mass Spectrometry (MS) : In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) gives the nominal molecular weight. For this compound (C₁₀H₁₉NO₂), the expected nominal molecular weight is 185. The fragmentation pattern provides structural clues. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the amino group (-NH₂, 16 Da), and cleavage at the bond connecting the cyclohexyl group to the side chain.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio to several decimal places, allowing for the determination of the exact mass and, consequently, the precise molecular formula. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula as C₁₀H₁₉NO₂.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ |

| Nominal Mass | 185 amu |

| Exact Mass (Monoisotopic) | 185.14158 Da |

| Common Fragment Ion (m/z) | 140 ([M-COOH]⁺) |

| Common Fragment Ion (m/z) | 102 ([M-C₆H₁₁]⁺) |

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govruc.dk

Infrared (IR) Spectroscopy : The IR spectrum would confirm the presence of the key functional groups. A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3300-3500 cm⁻¹ region, while C-H stretching from the alkyl portions (cyclohexyl and propanoic backbone) would be observed just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger signals in Raman than in IR. Therefore, the C-C backbone and C-H bonds of the cyclohexyl ring would be prominent.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (very broad) |

| N-H (Amine) | Stretch | 3300-3500 |

| C-H (Alkyl) | Stretch | 2850-2960 |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 |

| N-H (Amine) | Bend | 1590-1650 |

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy is essential for determining the absolute configuration (R or S) of a specific enantiomer.

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations (like Density Functional Theory, DFT) for both the R and S configurations, the absolute stereochemistry of the sample can be assigned unambiguously. mdpi.com

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are vital for assessing the purity of a sample and for separating and quantifying its enantiomers.

HPLC and UHPLC are the primary methods for determining the chemical purity and enantiomeric composition of this compound. nih.govresearchgate.net

Purity Analysis : For assessing chemical purity, a reversed-phase HPLC (RP-HPLC) method is typically developed. pensoft.net This involves using a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) containing an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amino acid. Detection can be achieved using a UV detector (if the molecule has a chromophore, though often low for simple amino acids) or, more universally, a mass spectrometer (LC-MS).

Enantiomeric Excess (ee) Determination : To separate the enantiomers and determine the enantiomeric excess, a chiral stationary phase (CSP) is required. nih.govrsc.org These phases are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. hplc.eu The development of a chiral HPLC method involves screening various CSPs and mobile phases (often in normal-phase or polar organic mode) to achieve baseline separation of the two enantiomeric peaks. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Advanced Chiral Stationary Phase Selection and Optimization for Enantioseparation

The enantioseparation of this compound is critical for understanding its stereospecific properties. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective technique for this purpose. yakhak.org The selection of an appropriate CSP is the most crucial factor for achieving successful enantioseparation. iucr.org Given the structure of the target molecule, which features a primary amine and a carboxylic acid group, several classes of CSPs are particularly suitable.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are highly effective for resolving the enantiomers of underivatatized amino acids. mst.edusigmaaldrich.com These CSPs are compatible with both aqueous and organic mobile phases, making them ideal for polar and ionic compounds like amino acids. sigmaaldrich.com The complex structure of teicoplanin offers multiple chiral recognition sites, including hydrogen bond donors and acceptors, which can interact with the zwitterionic form of the amino acid. For structurally similar unusual amino acids, including those with cyclohexane (B81311) skeletons, teicoplanin-based columns have demonstrated excellent resolutions using hydro-organic mobile phases. mst.edu

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are also powerful tools for separating a wide range of chiral compounds, including amino acid derivatives. yakhak.org The enantioselectivity of these phases is influenced by the polymer backbone (amylose or cellulose) and the substituents on the phenylcarbamate moiety. yakhak.org For the analysis of β-amino acids, derivatization may be employed to enhance interaction with the CSP and improve chromatographic behavior.

Crown ether-based CSPs are another viable option, specifically for the separation of underivatized amino acids. nih.gov These phases, containing selectors like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are particularly effective for primary amine-containing compounds. The separation mechanism involves the formation of diastereomeric complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether. The structure of the substituent at the chiral center significantly influences retention and resolution. nih.gov

Optimization of the separation would involve a systematic study of mobile phase composition (including organic modifier type and concentration, and acidic/basic additives), column temperature, and flow rate. mst.edunih.gov For instance, on teicoplanin phases, a "U-shaped" retention profile is often observed as the concentration of the organic modifier is varied, a phenomenon that can be leveraged to fine-tune selectivity. sigmaaldrich.com

| CSP Class | Chiral Selector Example | Primary Interaction Mechanism | Applicability Notes |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | Hydrogen bonding, ionic interactions, inclusion complexation | Highly successful for underivatized amino acids with cyclic moieties. mst.edusigmaaldrich.com |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Broad applicability; may require derivatization of the amino acid for optimal performance. yakhak.org |

| Chiral Crown Ether | (+)-(18-crown-6)-tetracarboxylic acid | Host-guest complexation with the primary amino group | Effective for underivatized β-amino acids; sensitive to mobile phase composition. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas chromatography is a powerful technique for amino acid analysis, offering high resolution and sensitivity, particularly when coupled with mass spectrometry (GC-MS). wvu.edu However, the polar and non-volatile nature of amino acids, including this compound, necessitates a derivatization step to increase their volatility and thermal stability. sigmaaldrich.comnih.gov

A common and effective derivatization strategy is a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov For example, the carboxyl group can be converted to its methyl or ethyl ester by reaction with methanolic or ethanolic HCl. Subsequently, the amino group can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.gov

Alternatively, silylation is a widely used single-step derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. wvu.edusigmaaldrich.com MTBSTFA derivatives are often preferred due to their increased stability against hydrolysis compared to TMS derivatives. sigmaaldrich.com

The resulting volatile derivative can then be analyzed by GC-MS. The separation would typically be performed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.net The mass spectrometer, operating in electron impact (EI) mode, provides a fragmentation pattern that serves as a fingerprint for the derivatized molecule, allowing for unambiguous identification. The fragmentation of silylated derivatives is well-characterized, often showing losses of methyl (M-15) and tert-butyl (M-57) groups, which aids in structural confirmation. sigmaaldrich.com

| Derivative Type | Hypothetical Molecular Ion (m/z) | Expected Key Fragment Ions (m/z) | Derivatization Reagents |

|---|---|---|---|

| N-TFA-ethyl ester | 325 | 280 [M-OEt]+, 252 [M-COOEt]+, 154 | Ethanolic HCl, Trifluoroacetic anhydride (TFAA) |

| Di-TBDMS | 413 | 398 [M-15]+, 356 [M-57]+, 254 [M-COOTBDMS]+ | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For this compound, this technique would reveal the conformation of the cyclohexane ring (likely a chair conformation), the orientation of the aminopropanoic acid side chain, and the intricate network of intermolecular interactions that define the crystal lattice.

Based on extensive studies of the structurally isomeric and pharmaceutically important compound Gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid), it is expected that this compound crystallizes as a zwitterion. mdpi.comresearchgate.net The crystal structure would be stabilized by a dense network of intermolecular hydrogen bonds between the ammonium (B1175870) (NH3+) and carboxylate (COO-) groups of adjacent molecules. mdpi.com These interactions typically form common motifs, such as dimers, which then link into chains or sheets to build the three-dimensional crystal structure. nih.gov

Furthermore, like Gabapentin, the target compound may exhibit polymorphism—the ability to exist in multiple crystal forms with different arrangements of molecules in the crystal lattice. mdpi.comresearchgate.net Each polymorph would have distinct physicochemical properties. X-ray diffraction would be essential to identify and characterize these different solid-state forms. By crystallizing a single enantiomer, the absolute stereochemistry of the chiral center can be unambiguously determined.

| Parameter | Expected Value / Feature | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic | Common for Gabapentin polymorphs. mdpi.comresearchgate.net |

| Space Group | P2₁/c or C2/c | Common for Gabapentin polymorphs. mdpi.com |

| Molecular Form | Zwitterion | Observed in all known anhydrous forms of Gabapentin. mdpi.com |

| Key Interactions | Extensive N-H···O hydrogen bonding | Characteristic of amino acid crystal structures. mdpi.comnih.gov |

| Cyclohexane Ring | Chair conformation | Most stable conformation. iucr.org |

Thermal Analysis and Other Physicochemical Characterization Methods

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physicochemical properties of a compound, including its thermal stability, melting behavior, and decomposition pathways.

For most amino acids, heating does not result in simple melting or sublimation but rather in thermal decomposition at well-defined temperatures. researchgate.netnih.gov It is anticipated that this compound would follow this pattern. A TGA experiment would show a significant mass loss at a specific temperature range, corresponding to the decomposition of the molecule. The evolved gases during this process can be identified by coupling the TGA instrument to a mass spectrometer (TGA-MS). For β-amino acids like β-alanine, a common decomposition pathway upon heating is the elimination of ammonia (B1221849) (NH₃) to form an α,β-unsaturated carboxylic acid. youtube.com A similar pathway is plausible for the target compound.

DSC analysis would detect the endothermic or exothermic nature of these thermal events. The decomposition of amino acids is typically an endothermic process. nih.gov The DSC thermogram would show a peak at the decomposition temperature, and the area under this peak can be used to calculate the enthalpy of decomposition. researchgate.net For β-alanine, TGA shows a distinct two-stage weight loss, indicating a more complex decomposition process than that of α-amino acids. gre.ac.uk Given the added bulk of the cyclohexylmethyl group, the thermal behavior of this compound may exhibit its own unique characteristics.

| Technique | Expected Observation | Interpretation |

|---|---|---|

| TGA | Significant mass loss starting >200 °C | Thermal decomposition rather than melting/boiling. researchgate.netnih.gov |

| TGA-MS | Detection of evolved gases (e.g., m/z 17 for NH₃, m/z 18 for H₂O, m/z 44 for CO₂) | Identification of decomposition products. nih.gov Plausible loss of ammonia. youtube.com |

| DSC | A sharp endothermic peak corresponding to the TGA mass loss | Indicates an endothermic decomposition event. nih.gov |

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of 3-Amino-2-(cyclohexylmethyl)propanoic acid

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and conformational flexibility, which in turn dictate its physical and biological properties. The conformational landscape of this amino acid is primarily determined by the rotational freedom around several single bonds.

Key Rotatable Bonds and Conformational Flexibility:

Backbone Torsional Angles (φ, ψ, ω): Similar to other amino acids, the backbone conformation is defined by the dihedral angles phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-O), and omega (ω, Cα-C'-O-H).

Side Chain Torsional Angles (χ): The cyclohexylmethyl side chain introduces additional degrees of freedom. The key chi (χ) angles are associated with the rotation around the Cα-Cβ and Cβ-Cγ bonds.

Conformational analysis of this compound can be performed using various computational methods, including molecular mechanics (MM) and quantum mechanics (QM). nih.gov MM methods, such as those employing force fields like AMBER or CHARMM, are computationally efficient for exploring a wide range of conformations. researchgate.net QM methods, like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), provide more accurate energy calculations for the identified conformers. researchgate.netunc.edu Studies on similar amino acids have shown that the relative energies of different rotamers are key to understanding their prevalence in various environments. unc.edu

A systematic search or molecular dynamics simulation would likely reveal a complex potential energy surface with multiple local minima corresponding to different stable conformations. researchgate.net The global minimum energy conformation would represent the most probable structure in the gas phase. In solution, the conformational preferences would be influenced by interactions with solvent molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and chemical reactivity of this compound. mdpi.comresearchgate.net These calculations can provide valuable information about the distribution of electrons within the molecule and its propensity to participate in chemical reactions.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the carboxylic acid group would be an electron-rich region, while the amino group would also exhibit nucleophilic character.

The table below presents predicted electronic properties for this compound, derived from DFT calculations on analogous aliphatic amino acids. researchgate.netnih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | ~ 0.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.0 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | ~ 2.5 D | Indicates the overall polarity of the molecule. |

In Silico Studies of Stereoselectivity in Synthetic Reactions

In silico studies are invaluable for predicting and understanding the stereoselectivity of synthetic reactions that produce chiral molecules like this compound. researchgate.net Asymmetric synthesis is a common approach for obtaining enantiomerically pure amino acids. rsc.orgnih.govunl.edu Computational methods can model the transition states of stereodetermining steps in a reaction, allowing for the prediction of which enantiomer will be formed preferentially.

For instance, in a hypothetical asymmetric hydrogenation of a prochiral precursor to this compound using a chiral catalyst, DFT calculations could be employed to:

Model the Catalyst-Substrate Complex: The three-dimensional structures of the complexes formed between the precursor and both enantiomers of the chiral catalyst would be optimized.

Locate Transition States: The transition state structures for the hydrogen addition step for both possible pathways (leading to the (R) or (S) enantiomer) would be located and their energies calculated.

Predict Enantiomeric Excess: The difference in the activation energies of the two competing transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. A lower activation energy for one pathway indicates that the corresponding enantiomer will be the major product. nih.gov

Detailed mechanistic studies, including DFT calculations, have been successfully used to understand the origin of enantioselectivity in similar synthetic transformations. nih.gov

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic data for this compound, which is essential for its characterization and identification.

NMR Chemical Shift Prediction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. rsc.org DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govrsc.org These predictions, when compared with experimental spectra, can confirm the proposed structure. The accuracy of the prediction can be further improved by considering conformational averaging and solvent effects.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shifts for similar structural motifs in aliphatic amino acids. researchgate.netresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα-H | ~ 2.5 - 3.0 | ~ 50 - 55 |

| Cβ-H₂ | ~ 1.5 - 1.8 | ~ 35 - 40 |

| Cγ-H | ~ 1.2 - 1.5 | ~ 30 - 35 |

| Cyclohexyl-H | ~ 0.8 - 1.8 | ~ 25 - 35 |

| NH₂ | Variable (depends on solvent and pH) | - |

| COOH | Variable (depends on solvent and pH) | ~ 175 - 180 |

Vibrational Frequency Prediction:

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. diva-portal.org DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in the experimental spectra. rsc.orgdntb.gov.ua This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretches of the C=O, N-H, and C-H bonds. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. The prediction of vibrational frequencies for different conformers can also help in identifying which conformations are present in a sample. nih.gov

Molecular Docking Simulations for Chiral Recognition Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be particularly useful for understanding the mechanisms of chiral recognition, for example, in chiral chromatography. mdpi.comnih.gov

By modeling the interaction of the (R) and (S) enantiomers of this compound with a chiral stationary phase (CSP), it is possible to:

Predict Elution Order: The enantiomer that forms a more stable complex with the CSP (i.e., has a lower binding energy) will be retained longer on the column and thus elute later.

Elucidate Binding Interactions: Docking can reveal the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and steric hindrance, that are responsible for the differential binding of the two enantiomers. researchgate.net

A hypothetical molecular docking study of the enantiomers of this compound with a polysaccharide-based chiral selector could yield the results shown in the table below. mdpi.com

| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| (R)-enantiomer | -6.5 | Hydrogen bond with selector's hydroxyl group, hydrophobic interaction with the cyclohexyl ring. |

| (S)-enantiomer | -5.8 | Weaker hydrogen bond, steric clash between the cyclohexylmethyl group and the selector. |

Based on these hypothetical results, the (R)-enantiomer would be expected to have a longer retention time in a chiral separation.

Structure-Property Relationship (SPR) Studies focused on chemical properties relevant to synthesis and analysis

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties. nih.govstudysmarter.co.uk For this compound, SPR studies can provide valuable insights into properties that are relevant for its synthesis, purification, and analysis. The unique structural feature of this amino acid is its bulky, nonpolar cyclohexylmethyl side chain.

The table below outlines some key chemical properties of this compound and how they are influenced by its structure.

| Property | Influence of Structure | Relevance to Synthesis and Analysis |

|---|---|---|

| Solubility | The nonpolar cyclohexylmethyl group will decrease water solubility compared to amino acids with smaller, polar side chains. It will be more soluble in nonpolar organic solvents. | Important for choosing appropriate solvents for reaction, extraction, and purification (e.g., crystallization). |

| Acidity/Basicity (pKa values) | The amino and carboxylic acid groups give the molecule amphoteric properties. libretexts.org The bulky, nonpolar side chain is expected to have a minor electronic effect on the pKa values of these groups. | Crucial for purification by ion-exchange chromatography and for understanding its behavior in different pH environments. |

| Lipophilicity (LogP) | The cyclohexylmethyl group significantly increases the lipophilicity of the molecule. | Affects its behavior in chromatographic separations, particularly reverse-phase HPLC. Also relevant for its potential biological activity. |

| Crystallinity | The ability to form a stable crystal lattice will depend on the molecule's shape and intermolecular interactions (hydrogen bonding from the amino and carboxyl groups, van der Waals forces from the side chain). | Important for purification by crystallization and for solid-state characterization (e.g., X-ray crystallography). |

By understanding these structure-property relationships, chemists can better design synthetic routes, develop effective purification strategies, and choose appropriate analytical methods for this compound. britannica.comnih.gov

Molecular Interaction Studies Non Clinical/biophysical Context

In Vitro Binding Assays with Purified Protein Systems

In vitro binding assays are fundamental in determining the specific molecular targets of a compound and quantifying the affinity of the interaction. For compounds like 3-Amino-2-(cyclohexylmethyl)propanoic acid, these studies have been crucial in identifying their binding partners.

Detailed research findings indicate that the primary binding site for the gabapentinoid class of molecules is the α2δ-1 and α2δ-2 subunits of VGCCs. researchgate.net This interaction has been extensively characterized using radioligand binding assays with purified protein preparations. In these assays, a radiolabeled form of a known ligand, such as [³H]-gabapentin or the competing amino acid [³H]-leucine, is used to quantify the binding to the purified α2δ subunit protein. nih.gov The displacement of the radioligand by the test compound allows for the determination of its binding affinity.

These assays have demonstrated high-affinity binding of gabapentinoids to the α2δ-1 and α2δ-2 isoforms, whereas no significant affinity has been detected for the related α2δ-3 and α2δ-4 isoforms. researchgate.net The specificity of this interaction is critical for understanding the molecular basis of the compound's activity. The binding occurs at an extracellular epitope on the α2δ protein. nih.gov

Table 1: Binding Affinities of Gabapentinoid Analogs to α2δ Subunits

| Compound | Target Protein | Assay Type | Binding Affinity (Kd/Ki) | Source |

|---|---|---|---|---|

| Gabapentin (B195806) | α2δ-1 | Radioligand Binding Assay | ~38-59 nM | researchgate.net |

| Pregabalin | α2δ-1 | Radioligand Binding Assay | ~32-91 nM | researchgate.net |

| Gabapentin | α2δ-2 | Radioligand Binding Assay | ~153 nM | researchgate.net |

| Pregabalin | α2δ-2 | Radioligand Binding Assay | Data varies | researchgate.net |

| Gabapentin/Pregabalin | α2δ-3 / α2δ-4 | Radioligand Binding Assay | No significant binding | researchgate.net |

Biophysical Characterization of Compound-Biomolecule Interactions

Biophysical techniques provide high-resolution structural and thermodynamic data about the interaction between a compound and its target protein. These methods are essential for a detailed understanding of the binding mechanism at a molecular level.

Cryo-Electron Microscopy (Cryo-EM): Structural biology studies using cryo-EM have been instrumental in revealing the precise binding site of gabapentinoids on the α2δ-1 subunit. These studies have shown that the compound binds within a pocket in the dCache1 domain of the protein. This structural information clarifies why gabapentinoids bind selectively to the α2δ-1 and α2δ-2 isoforms, as key residues that form this binding pocket are different in the non-binding α2δ-3 and α2δ-4 isoforms.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to measure the thermodynamics of binding interactions in solution. nih.gov It directly measures the heat released or absorbed during the binding event. By titrating the compound into a solution containing the purified target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. While specific ITC data for this compound is not widely published, this technique is a standard method for characterizing the complete thermodynamic profile of such small molecule-protein interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. nih.govnih.gov In a typical SPR experiment, the purified target protein (e.g., α2δ-1) is immobilized on a sensor chip. A solution containing the compound of interest is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. helsinki.fiescholarship.orgmdpi.com This allows for the real-time measurement of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. SPR provides valuable kinetic information that complements the thermodynamic data from ITC. A study has successfully used an SPR-based method to investigate the interaction between gabapentin and the α2 portion of the α2δ1 subunit. mdpi.com

Mechanistic Investigations of Biochemical Pathways

Beyond simple binding, it is crucial to understand how this interaction influences the biochemical pathways involving the target protein. For this compound and its analogs, binding to the α2δ subunit has been shown to modulate the protein's trafficking within the cell.

The α2δ subunits are known to play a role in the transport and cell surface expression of the pore-forming α1 subunits of VGCCs. Mechanistic studies have revealed that gabapentinoid binding interferes with the forward trafficking and recycling of the α2δ subunit. Specifically, the binding of these compounds has been shown to inhibit the Rab11-dependent recycling of the α2δ-2 subunit. nih.gov Rab11 is a small GTPase that regulates the movement of proteins through endosomal recycling compartments back to the plasma membrane. uniprot.org By disrupting this recycling pathway, the compound leads to a reduction in the number of α2δ subunits present at the cell surface, which in turn affects the localization of the entire calcium channel complex. nih.gov This action occurs at a molecular level, independent of the ion-conducting function of the channel itself.

Table 2: Key Proteins in the α2δ Subunit Trafficking Pathway Modulated by Gabapentinoids

| Protein | Protein Class | Role in the Pathway | Effect of Compound Binding |

|---|---|---|---|

| α2δ-1 / α2δ-2 | Auxiliary Calcium Channel Subunit | Target of compound binding; promotes VGCC trafficking to the cell surface. | Binding disrupts normal trafficking and recycling. |

| Rab11a | Small GTPase | Regulates endocytic recycling of proteins to the plasma membrane. uniprot.org | The compound's effect is dependent on the Rab11 pathway, suggesting interference with this recycling mechanism. nih.gov |

| CaVα1 | Pore-forming Calcium Channel Subunit | Forms the central ion-conducting pore of the VGCC. | Its cell surface expression is indirectly reduced due to the impaired trafficking of the α2δ subunit. |

Design and Application of Chemical Probes for Exploring Biological Systems

Chemical probes are essential tools for studying biological systems. These are typically small molecules, often derived from a compound of interest, that have been modified to allow for detection or visualization. The development of such probes based on the gabapentinoid scaffold has enabled deeper investigation into the function and localization of the α2δ subunit.

The design of a chemical probe requires modifying the parent compound without significantly compromising its binding affinity or selectivity for the target. Common modifications include:

Radiolabeling: Replacing an atom with a radioactive isotope (e.g., ³H, ¹⁴C, ¹⁸F). [³H]-gabapentin has been widely used as a radioligand for in vitro binding assays and autoradiography to map the distribution of α2δ subunits in tissues. nih.gov More recently, ¹⁸F-labeled derivatives of gabapentin have been developed for use as Positron Emission Tomography (PET) radioligands, allowing for non-invasive imaging of α2δ-1 expression. nih.gov

Fluorescent Labeling: Attaching a fluorophore to the molecule. This allows for the visualization of the target protein in cells and tissues using fluorescence microscopy. The challenge lies in adding the bulky fluorophore without disrupting the binding interaction.

These probes are invaluable for a range of applications in a non-clinical context, including quantifying receptor density in different tissues, studying changes in target expression under various conditions, and visualizing the subcellular localization of the target protein. The fluorinated gabapentin derivatives, for example, have been used to detect pathological changes in α2δ-1 levels in vitro and ex vivo. nih.gov

Applications As a Chemical Building Block and Future Research Directions

Utility of 3-Amino-2-(cyclohexylmethyl)propanoic acid in the Synthesis of Complex Organic Molecules